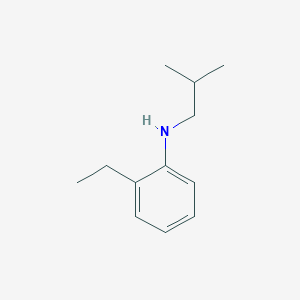
(2-Ethylphenyl)isobutylamine
Overview
Description
(2-Ethylphenyl)isobutylamine, also known as EPIBA, is an organic compound belonging to the class of amines. It is a colorless liquid with a sweet, fruity odor and a boiling point of 162°C. EPIBA has been widely studied in the scientific community due to its potential applications in the field of medicine. The compound has been found to possess a variety of biochemical and physiological effects, and has been used in a number of laboratory experiments.
Scientific Research Applications
Medicinal Chemistry: Ligand Design
(2-Ethylphenyl)isobutylamine: is a compound that falls under the category of 2-phenethylamines , which are significant in medicinal chemistry due to their presence in key therapeutic targets. This compound can be used as a ligand for various receptors, such as adrenoceptors, dopamine receptors, and sigma receptors . Its structural flexibility allows it to be modified to improve binding affinity and selectivity for these targets.
Neuropharmacology: Dopamine Receptor Interaction
In neuropharmacology, (2-Ethylphenyl)isobutylamine may interact with dopamine receptors, influencing dopaminergic neurons that are crucial for voluntary movement, stress response, and mood regulation . Research into this application could lead to the development of new treatments for neurological disorders.
Bioactive Compound Screening
The compound’s framework is useful in screening for new bioactive molecules. By incorporating the 2-phenethylamine motif, researchers can discover novel compounds with potential therapeutic applications, such as enzyme inhibitors or receptor modulators .
Pharmaceutical Testing: Reference Standards
(2-Ethylphenyl)isobutylamine: is available for purchase as a high-quality reference standard for pharmaceutical testing . It ensures accurate results in analytical chemistry when determining the presence and concentration of similar compounds in various formulations.
Toxicology: Substance Abuse Research
Given the structural similarity to other 2-phenethylamines, (2-Ethylphenyl)isobutylamine could be studied in the context of substance abuse. Its effects on the central nervous system can provide insights into the mechanisms of addiction and potential treatments .
properties
IUPAC Name |
2-ethyl-N-(2-methylpropyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-4-11-7-5-6-8-12(11)13-9-10(2)3/h5-8,10,13H,4,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKVYSYLZCWFDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

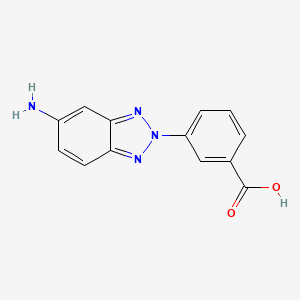
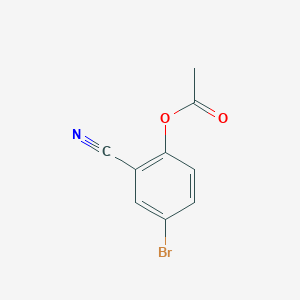
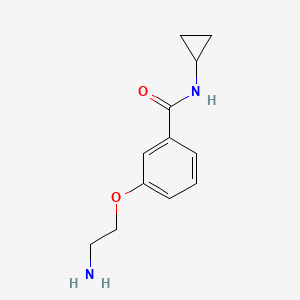
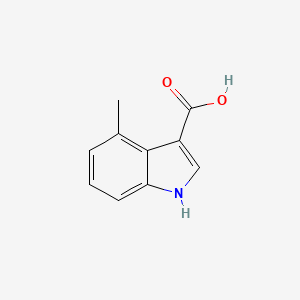

![2-[(2-Thienylacetyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1385840.png)

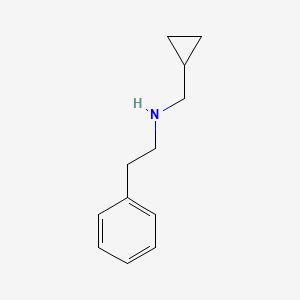
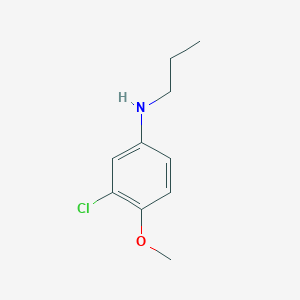
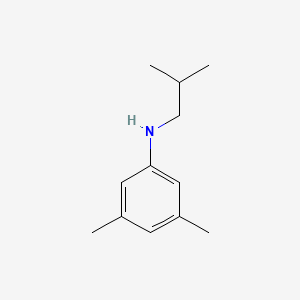
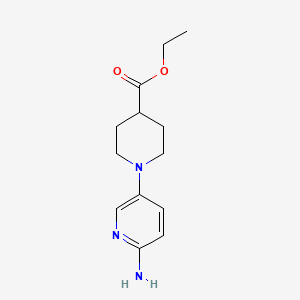
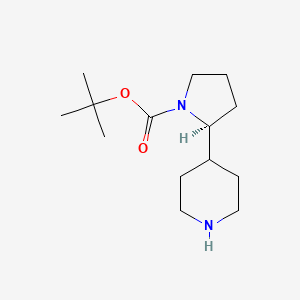
![6-(5-Bromo-2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1385852.png)
![1-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperazine](/img/structure/B1385853.png)